molecular formula C14H16N4O2S B2429536 (E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide CAS No. 1211957-10-6

(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide

Cat. No.: B2429536
CAS No.: 1211957-10-6
M. Wt: 304.37
InChI Key: GTAFFINCZDFQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C14H16N4O2S and its molecular weight is 304.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as EN300-26614160 or Z2865985663, is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target in the treatment of various diseases.

Mode of Action

The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby modulating the necroptotic pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited.

Biochemical Pathways

The inhibition of RIPK1 affects the necroptotic pathway. Necroptosis is a critical pathway involved in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer . By inhibiting RIPK1, the compound can potentially mitigate these conditions.

Result of Action

The inhibition of RIPK1 by the compound leads to a decrease in necroptotic activity. This results in a reduction of cell death, which can potentially alleviate symptoms and progression of diseases associated with necroptosis .

Properties

IUPAC Name

(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-21(20,10-8-12-5-2-1-3-6-12)15-11-14-17-16-13-7-4-9-18(13)14/h1-3,5-6,8,10,15H,4,7,9,11H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAFFINCZDFQFH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NN=C(N2C1)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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